Cas no 88279-03-2 (Cyclohexanol, 4-methyl-1-(2-phenylethyl)-)

Cyclohexanol, 4-methyl-1-(2-phenylethyl)- structure
88279-03-2 structure
Product Name:Cyclohexanol, 4-methyl-1-(2-phenylethyl)-
CAS No:88279-03-2
MF:C15H22O
MW:218.334584712982
CID:639027
PubChem ID:14087525
Update Time:2025-04-19

Cyclohexanol, 4-methyl-1-(2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 4-methyl-1-(2-phenylethyl)-
    • 4-methyl-1-(2-phenylethyl)cyclohexan-1-ol
    • 88279-03-2
    • DTXSID20555648
    • Inchi: 1S/C15H22O/c1-13-7-10-15(16,11-8-13)12-9-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3
    • InChI Key: TYLQJWMWWQEYOO-UHFFFAOYSA-N
    • SMILES: OC1(CCC2C=CC=CC=2)CCC(C)CC1

Computed Properties

  • Exact Mass: 218.167065321g/mol
  • Monoisotopic Mass: 218.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų
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